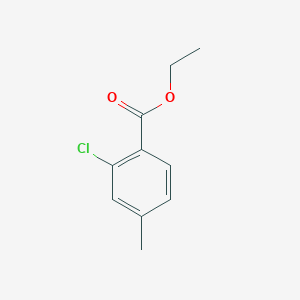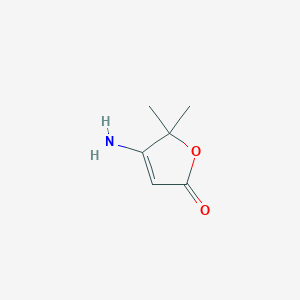
1-Chloro-3,3,3-trifluoro-1-propene
Overview
Description
1-Chloro-3,3,3-trifluoro-1-propene is an unsaturated chlorofluorocarbon with the chemical formula C3H2ClF3. This compound exists in two isomeric forms, E- (trans-) and Z- (cis-). It is a colorless liquid at room temperature and is primarily used as a refrigerant due to its low global warming potential .
Preparation Methods
1-Chloro-3,3,3-trifluoro-1-propene is synthesized through fluorination and dehydrohalogenation reactions. The starting material for this synthesis is 1,1,1,3,3-pentachloropropane. The process involves the following steps :
Fluorination: 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride in the presence of a catalyst to produce 1-chloro-3,3,3-trifluoropropane.
Dehydrohalogenation: The resulting 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to form this compound.
Industrial production methods often involve the use of solid catalysts and gas-phase reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
1-Chloro-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form 3,3,3-trifluoro-1-propanol.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalogenated or halogenated derivatives.
Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene).
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles .
Scientific Research Applications
1-Chloro-3,3,3-trifluoro-1-propene has several scientific research applications:
Refrigerants: It is used as an environmentally friendly refrigerant in air conditioning systems due to its low global warming potential.
Foaming Agents: The compound is used as a blowing agent in the production of polyurethane foams.
Heat Transfer Fluids: It is employed in heat transfer applications due to its thermal stability and low toxicity.
Cleaning Agents: Its chemical properties make it suitable for use as a cleaning solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-3,3,3-trifluoro-1-propene primarily involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions facilitate its role as a refrigerant and foaming agent by altering the physical properties of the systems in which it is used .
Comparison with Similar Compounds
1-Chloro-3,3,3-trifluoro-1-propene is compared with other similar compounds such as:
1,1,1,2-Tetrafluoroethane (HFC-134a): Unlike HFC-134a, this compound has a lower global warming potential and is more environmentally friendly.
1,1,1,3,3-Pentafluoropropane (HFC-245fa): This compound has better thermal stability and lower toxicity compared to HFC-245fa.
These comparisons highlight the unique properties of this compound, making it a preferred choice in various applications.
Properties
IUPAC Name |
1-chloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMPQQAWUMPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950023 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-43-0 | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3,3,3-trifluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
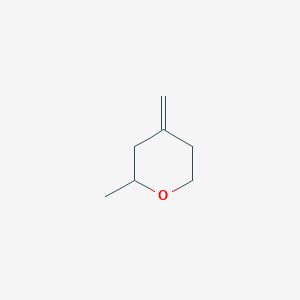


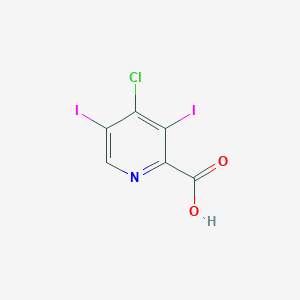
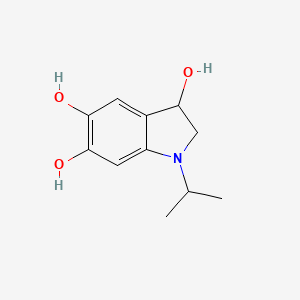
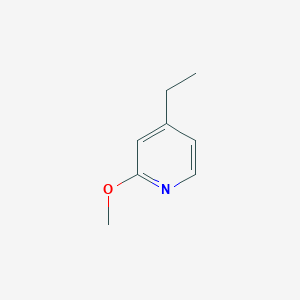
![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)
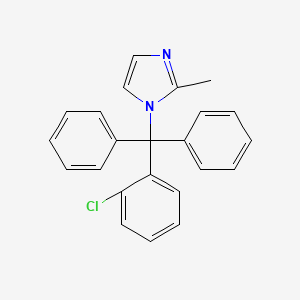
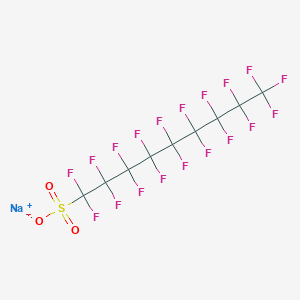


![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)
